![molecular formula C8H14ClNO2 B1396067 3-Pyrrolidinyl cyclopropanecarboxylate hydrochloride CAS No. 1219960-53-8](/img/structure/B1396067.png)
3-Pyrrolidinyl cyclopropanecarboxylate hydrochloride
Overview
Description
3-Pyrrolidinyl cyclopropanecarboxylate hydrochloride is a synthetic compound. The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring is characterized by sp3-hybridization, contributing to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring can be functionalized or constructed from different cyclic or acyclic precursors . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates .Scientific Research Applications
Drug Discovery
Pyrrolidine, a five-membered ring structure which is a part of the “3-Pyrrolidinyl cyclopropanecarboxylate hydrochloride”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Anticancer and Antibacterial Agents
Compounds characterized by the pyrrolidine ring and its derivatives have been reported to have bioactive properties, making them potential candidates for the development of anticancer and antibacterial agents .
Central Nervous System Diseases
Pyrrolidine derivatives have been studied for their potential applications in the treatment of central nervous system diseases .
Antidiabetics
Pyrrolidine compounds have also been explored for their potential use as antidiabetic agents .
Anti-inflammatory and Analgesic Agents
The pyrrolidine ring and its derivatives have been associated with anti-inflammatory and analgesic properties, suggesting potential applications in pain management and inflammation treatment .
Synthesis of Optically-Active Compounds
“3-Pyrrolidinyl cyclopropanecarboxylate hydrochloride” could potentially be used in the synthesis of optically-active compounds. For instance, optically-active 3-pyrrolidinol and its derivatives can be prepared from 1-benzoylpyrrolidinol by hydroxylation with Aspergillus sp. and stereo-selective esterification by a commercial lipase .
properties
IUPAC Name |
pyrrolidin-3-yl cyclopropanecarboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-8(6-1-2-6)11-7-3-4-9-5-7;/h6-7,9H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJMYNMSFSDLTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)OC2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyrrolidinyl cyclopropanecarboxylate hydrochloride | |
CAS RN |
1219960-53-8 | |
Record name | Cyclopropanecarboxylic acid, 3-pyrrolidinyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219960-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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